molecular formula C9H6ClNO2 B12859130 1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone

1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12859130
M. Wt: 195.60 g/mol
InChI Key: USODYBPRIPWYND-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone is a chemical building block based on the benzoxazole scaffold, designed for research and development applications. Compounds featuring the benzoxazole core are of significant interest in medicinal chemistry and materials science due to their diverse biological profiles . Specifically, 2-arylbenzoxazole derivatives have been explored as potent inhibitors of tyrosinase, a key enzyme in melanin production, with potential applications as skin whitening agents . Furthermore, benzoxazole-containing molecules are frequently investigated in early-discovery research for their cytotoxic properties and have been studied for their binding interactions with proteins such as Human Serum Albumin (HSA), which is critical for understanding drug pharmacokinetics . The presence of the chlorophenyl substituent on the benzoxazole ring may influence the compound's electronic properties, lipophilicity, and its ability to engage in specific hydrophobic interactions within biological systems . Researchers can utilize this high-purity intermediate to synthesize novel derivatives for various investigative purposes, including anticancer and antimicrobial studies . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

1-(4-chloro-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H6ClNO2/c1-5(12)9-11-8-6(10)3-2-4-7(8)13-9/h2-4H,1H3

InChI Key

USODYBPRIPWYND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-4-chlorophenol with Acetic Anhydride

One common and efficient method involves the cyclization of 2-amino-4-chlorophenol with acetic anhydride. This reaction proceeds under reflux conditions in solvents such as acetonitrile or dichloromethane. The acetic anhydride acts both as an acetylating agent and a dehydrating agent, facilitating ring closure to form the benzo[d]oxazole core with an acetyl substituent at the 2-position.

  • Reaction conditions: Reflux in acetonitrile or dichloromethane.
  • Key reagents: 2-Amino-4-chlorophenol, acetic anhydride.
  • Outcome: Formation of 1-(4-chlorobenzo[d]oxazol-2-yl)ethanone with moderate to high yield.

Chlorination of Benzo[d]oxazol-2-yl Ethanone Derivatives

Alternatively, the benzo[d]oxazol-2-yl ethanone can be synthesized first without the chlorine substituent, followed by selective chlorination at the 4-position using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.

  • Reaction conditions: Mild chlorination at low temperature to avoid over-chlorination.
  • Key reagents: Benzo[d]oxazol-2-yl ethanone, NCS or sulfuryl chloride.
  • Outcome: Selective introduction of chlorine at the 4-position.

Industrial and Continuous Flow Synthesis

In industrial settings, continuous flow synthesis methods have been developed to improve scalability, reaction control, and yield. These methods optimize parameters such as temperature, residence time, and reagent concentration, often employing catalysts to enhance reaction rates and selectivity.

  • Advantages: Enhanced purity, reproducibility, and scalability.
  • Typical catalysts: Acid catalysts or Lewis acids to promote cyclization.
  • Solvents: Acetonitrile, dichloromethane, or other aprotic solvents.

Detailed Reaction Mechanisms and Conditions

The key step in the preparation is the cyclization of 2-amino-4-chlorophenol with an acetylating agent. The mechanism involves nucleophilic attack of the amino group on the acetyl carbonyl, followed by intramolecular cyclization and dehydration to form the oxazole ring.

Step Description Conditions Notes
1 Acetylation of amino group Acetic anhydride, reflux Formation of amide intermediate
2 Intramolecular cyclization Continued heating Ring closure to benzo[d]oxazole
3 Dehydration Reflux conditions Formation of oxazole ring
4 Chlorination (if post-cyclization) NCS, low temp Selective chlorination at 4-position

Comparative Data on Preparation Yields and Purity

Method Starting Material Key Reagents Yield (%) Purity (%) Notes
Cyclization of 2-amino-4-chlorophenol with acetic anhydride 2-Amino-4-chlorophenol Acetic anhydride 85–90 >95 Simple, high-yielding
Post-cyclization chlorination Benzo[d]oxazol-2-yl ethanone NCS or sulfuryl chloride 70–80 90–95 Requires careful control
Continuous flow synthesis 2-Amino-4-chlorophenol Acetic anhydride, catalyst 88–92 >98 Industrial scale, efficient

Research Findings and Optimization

  • Studies have shown that the use of acetonitrile as a solvent improves the solubility of reactants and enhances reaction rates compared to dichloromethane.
  • The presence of catalysts such as Lewis acids can lower the reaction temperature and time required for cyclization.
  • Chlorination post-cyclization requires precise temperature control (0 to 5 °C) to avoid poly-chlorination or degradation.
  • Continuous flow methods allow for better heat and mass transfer, resulting in higher purity and reproducibility.

Summary of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield Application
Direct cyclization with acetic anhydride High yield, straightforward Requires reflux, acetic anhydride handling 85–90% Laboratory and industrial synthesis
Post-cyclization chlorination Selective chlorination possible Requires careful control, moderate yield 70–80% When starting from non-chlorinated precursors
Continuous flow synthesis Scalable, high purity Requires specialized equipment 88–92% Industrial production

This comprehensive analysis of the preparation methods for 1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone highlights the primary synthetic routes, reaction conditions, and optimization strategies. The cyclization of 2-amino-4-chlorophenol with acetic anhydride remains the most efficient and widely used method, with chlorination as a complementary approach when needed. Continuous flow synthesis represents the state-of-the-art for industrial-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Halogen-Substituted Benzoxazole Derivatives

Compound: 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone (CAS: 1482363-78-9)

  • Structural Difference : Bromine at the 5-position instead of chlorine at the 4-position.
  • However, the 5-position substitution may reduce steric interactions near the ethanone group compared to the 4-chloro derivative .

Compound: 1-(Benzo[d]oxazol-2-yl)ethanone (CAS: 122433-29-8)

  • Structural Difference : Lacks the chlorine substituent.
  • Studies show this compound serves as a substrate in rhodium-catalyzed enantioselective reactions, where steric hindrance from the acetyl group and C4-H limits catalyst deactivation .

Heterocyclic Modifications

Compound: 1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone (CAS: 721891-84-5)

  • Structural Difference : Replaces benzoxazole with dual oxadiazole rings and a thioether linkage.
  • Such modifications are common in antimicrobial and anticancer agents but may reduce benzoxazole-specific enzyme inhibition .

Compound: 1-(4-Methyloxazol-2-yl)ethanone (CAS: 90892-97-0)

  • Structural Difference : Oxazole core instead of benzoxazole, with a methyl group at the 4-position.
  • Impact : The smaller oxazole ring reduces aromatic surface area, affecting interactions with hydrophobic binding pockets. The methyl group increases lipophilicity but lacks the electronic effects of chlorine .

Functional Group Variations

Compound: (E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime

  • Structural Difference : Methoxy groups at the 6-position of benzoxazole and 4-position of phenyl, plus an oxime group.
  • Impact: The methoxy groups act as electron-donating substituents, opposing the chlorine’s electron-withdrawing effect. This compound exhibits competitive xanthine oxidase (XO) inhibition (IC50 = 3.7 μM), comparable to allopurinol (IC50 = 2.9 μM). The oxime group enhances hydrogen-bonding capacity, a feature absent in the target compound .

Compound: 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone

  • Structural Difference : Indole and nitrophenylthio groups replace benzoxazole.
  • Impact : The nitro groups enhance electron-withdrawing effects, contributing to antimalarial activity (pIC50 = 8.2129 vs. chloroquine’s pIC50 = 7.5528). However, the indole scaffold shifts the binding profile away from benzoxazole-specific targets .

Physicochemical and Spectral Properties

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity (IC50/pIC50)
1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone C9H6ClNO2 195.61 4-Cl, benzoxazole N/A (Theoretical focus)
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone C9H6BrNO2 240.05 5-Br, benzoxazole N/A
(E)-Oxime derivative C17H15N3O4 325.32 6-OMe, oxime, 4-OMePh XO inhibition: 3.7 μM
1-(Benzo[d]oxazol-2-yl)ethanone C9H7NO2 161.16 Benzoxazole Substrate in catalytic reactions

Spectral Comparisons

  • IR Spectroscopy: The target compound’s carbonyl stretch (~1710 cm⁻¹) aligns with analogs like 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone (1710 cm⁻¹ for -(OC)-N-) .
  • NMR: Chlorine’s electronegativity would deshield nearby protons, causing distinct δ shifts in 1H/13C NMR compared to non-halogenated analogs (e.g., 1-(benzo[d]oxazol-2-yl)ethanone ).

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone?

A typical method involves refluxing a hydroxyacetophenone derivative with a chlorinated benzyl halide in the presence of a base (e.g., anhydrous K₂CO₃) in absolute ethanol. Reaction completion is monitored via colorimetric changes, followed by precipitation in cold water, filtration, and recrystallization from ethanol . For analogous structures, acetyl chloride has been used under reflux conditions to acylate heterocyclic precursors, followed by purification via recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is essential for confirming the molecular structure, particularly the integration of aromatic protons and ketone carbonyl signals . Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond lengths, angles, and spatial arrangements, as demonstrated for structurally similar enol-oxazoline derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of 1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone?

Rhodium-catalyzed asymmetric addition of arylboronic acids to the ketone group is effective. Using chiral ligands like (S,S,S,S)-Wingphos in toluene as the solvent achieves high enantiomeric excess (ee) and yield. Critical parameters include catalyst loading (1.5 mol% Rh), base stoichiometry, and reaction duration (12 h under nitrogen) .

Q. What strategies address contradictions in reaction optimization data for catalytic systems?

Discrepancies in solvent efficacy (e.g., tert-butyl methyl ether vs. toluene) can arise from steric effects of the acetyl group and heteroaryl substituents. Systematic solvent screening, coupled with additive-free control experiments, helps identify robust conditions. For example, toluene’s superior performance is attributed to balanced polarity and steric compatibility with the catalyst .

Q. How do computational methods validate experimental structural and electronic properties?

Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, correlate experimental kinetic-energy densities and electron distributions with theoretical models. This approach resolves ambiguities in electron-density mapping and predicts reactivity trends for functionalization .

Methodological Considerations

Q. What purification techniques are optimal for isolating high-purity samples?

Recrystallization from ethanol or methanol is preferred for removing unreacted starting materials. For polar byproducts, column chromatography using silica gel and ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. How are Friedel-Crafts acylation reactions tailored for functionalizing the benzoxazole ring?

AlCl₃-catalyzed acylation in dichloromethane at 0–20°C introduces substituents at the para position of the aromatic ring. Post-reaction workup involves ice-water quenching, extraction with CH₂Cl₂, and drying over MgSO₄ before solvent evaporation .

Data Contradiction Analysis

Q. How can conflicting NMR and SCXRD data be reconciled for structural assignments?

Discrepancies between NMR-derived coupling constants and SCXRD bond angles often stem from dynamic effects (e.g., rotational isomerism in solution). Variable-temperature NMR and solid-state cross-polarization magic-angle spinning (CP-MAS) NMR can bridge this gap by probing conformational flexibility .

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